4-[3,5-bis[4-(hydrazinecarbonyl)phenyl]phenyl]benzohydrazide
Overview
Description
5’-(4-(Hydrazinecarbonyl)phenyl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarbohydrazide is a complex organic compound characterized by its unique structure, which includes a terphenyl core substituted with hydrazinecarbonyl and carbohydrazide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-(4-(Hydrazinecarbonyl)phenyl)-[1,1’:3’,1’‘-terphenyl]-4,4’‘-dicarbohydrazide typically involves multiple steps, starting with the preparation of key intermediates.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5’-(4-(Hydrazinecarbonyl)phenyl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazinecarbonyl groups to amines.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl rings .
Scientific Research Applications
5’-(4-(Hydrazinecarbonyl)phenyl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s hydrazinecarbonyl groups make it a potential candidate for developing biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Mechanism of Action
The mechanism by which 5’-(4-(Hydrazinecarbonyl)phenyl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarbohydrazide exerts its effects involves interactions with molecular targets and pathways. The hydrazinecarbonyl groups can form covalent bonds with various biomolecules, potentially inhibiting or modifying their activity. This can lead to changes in cellular processes and pathways, making the compound a valuable tool for studying biological systems .
Comparison with Similar Compounds
Similar Compounds
1,1’3’,1’'-Terphenyl: A simpler analog without the hydrazinecarbonyl and carbohydrazide groups.
4-(Hydrazinecarbonyl)phenylboronic acid: Contains a similar hydrazinecarbonyl group but lacks the terphenyl core.
Uniqueness
The uniqueness of 5’-(4-(Hydrazinecarbonyl)phenyl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarbohydrazide lies in its combination of a terphenyl core with hydrazinecarbonyl and carbohydrazide groups. This structure imparts unique chemical and physical properties, making it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
4-[3,5-bis[4-(hydrazinecarbonyl)phenyl]phenyl]benzohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N6O3/c28-31-25(34)19-7-1-16(2-8-19)22-13-23(17-3-9-20(10-4-17)26(35)32-29)15-24(14-22)18-5-11-21(12-6-18)27(36)33-30/h1-15H,28-30H2,(H,31,34)(H,32,35)(H,33,36) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNHHBBMWCOCBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)C(=O)NN)C4=CC=C(C=C4)C(=O)NN)C(=O)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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